molecular formula C20H24N2O B2992750 3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 537009-71-5

3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B2992750
CAS No.: 537009-71-5
M. Wt: 308.425
InChI Key: ZZVMYXUKUJRGDM-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative featuring a 4-isopropylbenzyl substituent at the N1 position and a 3-hydroxypropyl chain at the C2 position. Its molecular structure combines lipophilic (4-isopropylbenzyl) and polar (propan-1-ol) moieties, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

3-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15(2)17-11-9-16(10-12-17)14-22-19-7-4-3-6-18(19)21-20(22)8-5-13-23/h3-4,6-7,9-12,15,23H,5,8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVMYXUKUJRGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol, also referred to by its CAS number 537009-70-4, is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H20N2O
Molecular Weight280.364 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point483.6 ± 38.0 °C
Flash Point246.3 ± 26.8 °C
LogP4.43

These properties indicate that the compound is relatively stable under standard conditions, with a high boiling point suggesting potential utility in various chemical applications.

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity . The mechanism often involves interaction with bacterial cell walls or inhibition of specific enzymes essential for bacterial survival. For example, a study demonstrated that related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

The compound is also being investigated for its anticancer properties . Benzimidazole derivatives are known to interfere with cell division and induce apoptosis in cancer cells. In vitro studies have shown promising results in inhibiting tumor cell proliferation, particularly in solid tumors . The interaction of the imidazole ring with cellular targets suggests potential pathways for therapeutic intervention in cancer treatment.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Similar benzimidazole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make the compound a candidate for treating inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Hydrogen Bonding: The imidazole ring can form hydrogen bonds with target proteins, influencing their activity.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Metal Ion Coordination: The structure allows for coordination with metal ions, which can affect various biological processes.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    A comparative study on various benzimidazole derivatives highlighted the effectiveness of this compound against gram-positive and gram-negative bacteria, establishing it as a lead candidate for further development as an antimicrobial agent .
  • Anticancer Research:
    In vitro studies conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Model:
    An animal model demonstrated that administration of the compound reduced markers of inflammation significantly compared to control groups, indicating its potential therapeutic effect against inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Substituent Variations on the Benzimidazole Core
  • Compound 8 (): 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-isopropylphenoxy)propan-2-ol Key Differences: Contains a phenoxy group instead of a propanol chain and an imino group at C2. Impact: The imino group increases polarity but may reduce metabolic stability compared to the target compound’s hydroxyl group .
  • Compound 6e (): (E)-3-(1-(3-((4-Methoxyphenyl)amino)-3-oxopropyl)-1H-benzo[d]imidazol-2-yl)acrylic acid Key Differences: Acrylic acid substituent and methoxy-anilide side chain. Impact: The carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration .
Modifications in the Alkyl Chain
  • 3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol ():

    • Key Differences: Lacks the 4-isopropylbenzyl group.
    • Impact: Reduced lipophilicity (logP ~1.2 vs. estimated ~3.5 for the target compound), leading to lower membrane permeability .
  • 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol ():

    • Key Differences: Trifluoromethyl group at C5 of the benzimidazole.
    • Impact: The electron-withdrawing CF₃ group increases metabolic resistance but may reduce hydrogen-bonding capacity compared to the target’s isopropylbenzyl group .

Physicochemical Properties

Property Target Compound 3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol Compound 8 (Phenoxy Derivative) 3-[5-CF₃ Analogue
Molecular Weight ~340 (estimated) 164.21 416.5 244.21
logP (Predicted) ~3.5 1.2 4.1 2.8
Solubility (Water) Low (due to lipophilic group) Moderate Very Low Moderate
Melting Point Not reported Not reported Not reported 134–135°C

Q & A

Q. How are stereochemical outcomes of chiral centers analyzed?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Compare retention times with racemic mixtures. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

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